molecular formula C17H20N2O2 B7514167 N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide

カタログ番号 B7514167
分子量: 284.35 g/mol
InChIキー: HRAPQSNIFQEDAX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, also known as CAY10566, is a synthetic compound that has been developed for research purposes. This compound has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

科学的研究の応用

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and lung cancer. N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and Alzheimer's disease.

作用機序

The mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is not fully understood. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been found to have anticancer and anti-inflammatory effects, and it is likely that the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide are mediated through this mechanism.
Biochemical and physiological effects:
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines. In addition, N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide has been found to increase the levels of acetylated histones, which is indicative of HDAC inhibition.

実験室実験の利点と制限

One advantage of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a synthetic compound, which allows for precise control over the chemical structure and purity of the compound. This is important for research purposes, as it ensures that the effects observed are due to the compound itself, rather than impurities or contaminants. One limitation of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide is that it is a relatively new compound, and its effects in vivo are not well understood. Further research is needed to fully elucidate the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide in various disease models.

将来の方向性

There are several future directions for research on N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of analogs of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide with improved potency and selectivity. Another area of interest is the investigation of the effects of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide in combination with other drugs, such as chemotherapy agents, to determine if there is a synergistic effect. Additionally, further research is needed to understand the mechanism of action of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide, and to determine its effects in vivo in various disease models.

合成法

The synthesis of N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide involves several steps. The starting material for the synthesis is commercially available 2-cyclopenten-1-one, which is reacted with 2,3-dihydroindole in the presence of a base to form the corresponding enamine. The enamine is then acetylated to give N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide. The purity of the compound is confirmed by NMR and HPLC analysis.

特性

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12(20)19-9-8-14-11-15(6-7-16(14)19)18-17(21)10-13-4-2-3-5-13/h2,4,6-7,11,13H,3,5,8-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAPQSNIFQEDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CC3CCC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-2,3-dihydroindol-5-yl)-2-cyclopent-2-en-1-ylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。